(E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
“(E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one” is a chemical compound. It is a derivative of quinazolin-4(3H)-one, a heterocyclic compound that has drawn immense attention due to its significant biological activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves various chemical reactions. The starting compound, 2-hydrazinylquinazolin-4(3H)-one, is synthesized and treated with different carbonyl compounds to afford the hydrazone derivatives .Molecular Structure Analysis
Quinazolin-4(3H)-one is a heterocyclic compound with a structure that includes a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives have been involved in various chemical reactions for the development of new drugs. For instance, the hydrazone derivatives were treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .Mechanism of Action
While the specific mechanism of action for “(E)-3-(1-(styrylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one” is not mentioned in the search results, quinazolin-4(3H)-one derivatives are known to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Future Directions
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21-19-10-4-5-11-20(19)22-16-24(21)18-9-6-13-23(15-18)28(26,27)14-12-17-7-2-1-3-8-17/h1-5,7-8,10-12,14,16,18H,6,9,13,15H2/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHFRFCOVYRFA-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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